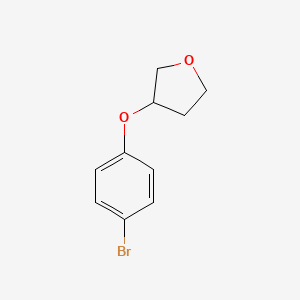

3-(4-Bromophenoxy)tetrahydrofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenoxy)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPFATCSVAXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 4 Bromophenoxy Tetrahydrofuran and Its Analogs

Reactions of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, while generally stable, can undergo specific reactions that alter its structure, primarily through ring-opening or by its formation from unsaturated precursors.

The cleavage of the tetrahydrofuran ring is a key transformation that allows for the introduction of linear structures with varied functionalities. This process is typically initiated by Lewis acids, which coordinate to the ring oxygen, activating the C-O bonds towards nucleophilic attack.

Recent theoretical studies have explored the ring-opening of THF by intramolecular frustrated Lewis pairs (FLPs), providing insights into the activation energies required for this transformation. nih.govresearchgate.net Other methods include the use of reagents like magnesium bromide in the presence of acetic anhydride. chemicalbook.com More complex Lewis acidic systems, such as N-heterocyclic carbene-boryl trifluoromethanesulfonates, have also been shown to effectively open the THF ring. rsc.org

In the context of substituted tetrahydrofurans, stereospecific cross-coupling reactions can proceed via ring-opening. For instance, aryl-substituted tetrahydrofurans can react with Grignard reagents in the presence of a suitable catalyst, leading to ring-opened products with high diastereoselectivity. nih.gov These reactions underscore the potential to transform the cyclic core of 3-(4-Bromophenoxy)tetrahydrofuran into a functionalized aliphatic chain.

Table 1: Selected Reagents for Tetrahydrofuran Ring Opening

| Reagent/Catalyst System | Reaction Type | Potential Outcome |

|---|---|---|

| Frustrated Lewis Pairs (FLPs) | Lewis Acid-Base Interaction | Cleavage of C-O bond |

| Magnesium Bromide / Acetic Anhydride | Lewis Acid-Mediated | Formation of bromopentanoate esters chemicalbook.com |

| Grignard Reagents (e.g., n-propylmagnesium iodide) | Cross-Coupling | Stereospecific formation of functionalized alcohols nih.gov |

The synthesis of the tetrahydrofuran ring itself often involves the reduction of unsaturated five-membered heterocycles like furans or dihydrofurans. This approach is a cornerstone in the synthesis of many substituted tetrahydrofurans. For example, the hydrogenation of precursors such as 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran in the presence of a suitable catalyst yields the corresponding saturated tetrahydrofuran ring. google.com This strategy allows for the introduction of substituents onto the furan (B31954) ring, which are then carried into the final tetrahydrofuran product after reduction. An operationally simple method for creating 3-aryl tetrahydrofurans involves a redox-relay Heck reaction starting from cis-butene-1,4-diol, which forms a cyclic hemiacetal that is subsequently reduced to the final product. organic-chemistry.org

Reactions Involving the Phenoxy Ether Linkage Stability and Transformations

The aryl ether linkage in this compound is chemically robust. Aryl ethers are generally stable to a wide range of reagents, including hydrides, organometallics, and strongly basic conditions. lookchem.com This stability is advantageous, as it allows for chemical modifications at other parts of the molecule, such as the bromine substituent or the THF ring, without disturbing the ether bond.

The formation of such linkages can be achieved via copper-catalyzed cross-coupling of phenols with the C-H bonds of tetrahydrofuran. lookchem.com While the linkage is strong, it is not entirely inert. Cleavage of aryl ethers can be accomplished under harsh conditions, typically requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the adjacent carbon of the tetrahydrofuran ring.

Chemical Transformations at the Bromine Substituent (e.g., Substitution, Cross-Coupling)

The bromine atom on the phenyl ring is a versatile functional handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.

Common cross-coupling reactions applicable to the aryl bromide moiety include:

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This is one of the most widely used methods due to the stability and low toxicity of the boron reagents. wordpress.comresearchgate.net

Negishi Coupling: Coupling with an organozinc reagent, which is often highly efficient and tolerant of various functional groups. wordpress.com

Kumada Coupling: The use of a Grignard reagent (organomagnesium halide) as the coupling partner. nih.gov

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond at the aromatic ring.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. organic-chemistry.org These reactions significantly expand the structural diversity accessible from the this compound scaffold.

Table 2: Major Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Nucleophilic Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki | Organoboronic Acid/Ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Negishi | Organozinc | C-C | Pd(PPh₃)₄ |

| Kumada | Grignard Reagent (Organomagnesium) | C-C | Ni or Pd complexes |

| Heck | Alkene | C-C | Pd(OAc)₂ |

Functional Group Interconversions and Stereoselective Modifications

While this compound itself lacks additional reactive functional groups, its analogs containing amine or carboxylic acid moieties on the tetrahydrofuran ring are important precursors for further derivatization.

Analogs such as 3-aminotetrahydrofuran-3-carboxylic acid provide rich opportunities for chemical modification. nih.gov The carboxylic acid and amine groups can be derivatized using a wide range of standard organic reactions.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into a variety of other functional groups. thermofisher.com

Amide Formation: Coupling with primary or secondary amines using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or by converting the acid to an acyl chloride. thermofisher.comgoogle.com This is a common strategy for building more complex molecules.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via other methods like reaction with alkyl halides in the presence of a base.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amine Derivatization: The primary amine group is a versatile nucleophile.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of these molecules and the introduction of new functionalities for various applications.

Table 3: Common Derivatization Reactions for Amine and Carboxylic Acid Analogs

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Carboxylic Acid | Amine, EDAC | Amide thermofisher.com |

| Carboxylic Acid | Alcohol, H⁺ | Ester |

| Carboxylic Acid | SOCl₂, then Amine | Amide researchgate.net |

| Amine | Acyl Chloride | Amide |

Advanced Protection and Deprotection Strategies

In the multi-step synthesis of complex molecules containing the this compound scaffold, the strategic use of protecting groups is essential. Protecting groups temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions, allowing for selective transformations at other sites of the molecule. The selection of an appropriate protecting group is governed by its ability to be introduced in high yield, its stability under a range of reaction conditions, and its selective removal (deprotection) without affecting other parts of the molecule.

For analogs of this compound, the most common site requiring protection is a hydroxyl group, which may be a precursor to the ether linkage or present elsewhere on the molecule. Advanced strategies often involve silyl ethers, which offer a tunable range of stability based on the steric bulk of the substituents on the silicon atom. For example, a tert-butyldimethylsilyl (TBDMS) group is significantly more stable to acidic conditions than a trimethylsilyl (TMS) group and can often be removed selectively. Deprotection of silyl ethers is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).

Another common strategy, particularly for acid-sensitive substrates, involves the formation of acetals or ketals. For instance, the tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols. While structurally similar to the tetrahydrofuran moiety itself, its formation and cleavage under specific acidic conditions allow for orthogonal protection schemes. The table below summarizes key protecting groups relevant to the synthesis of complex tetrahydrofuran derivatives.

Table 1: Common Protecting Groups for Alcohols in Tetrahydrofuran Analog Synthesis

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Profile |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl, Imidazole | K₂CO₃/MeOH; Mild acid (e.g., AcOH) | Labile to acid and base |

| Triethylsilyl | TES | TESCl, Imidazole | Mild acid; TBAF | More stable than TMS |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole, DMF | TBAF; HF-Pyridine; Strong acid | Stable to base, mild acid |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF; HF-Pyridine | Very stable, robust |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), H⁺ catalyst | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, redox |

Formation of P-Chalcogenides and Metal Complexes from Related Precursors

The ether oxygen of the tetrahydrofuran ring possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to various metal centers. This property is extensively utilized in organometallic chemistry, where THF is a common solvent and ligand. Similarly, derivatives like this compound can form stable metal complexes, which can influence their reactivity or serve as catalysts.

Metal Complexes: Tetrahydrofuran and its derivatives are classified as L-type, neutral donor ligands that bind to metal halides and organometallic species. wikipedia.org They form coordination complexes with a wide range of metals, including rare earth and transition metals. prochemonline.comnih.gov For example, crystallization of metal halides in THF often yields well-defined metal chloride-THF adducts that are anhydrous and soluble in organic solvents, making them useful precursors for further synthesis. wikipedia.orgprochemonline.com The coordination occurs through the oxygen atom, which acts as a σ-donor. While the bond is relatively weak, allowing THF to be easily displaced, its coordinating ability is crucial for solubilizing reagents and stabilizing reactive intermediates. wikipedia.orgacs.org

P-Chalcogenides: Precursors containing both a tetrahydrofuran moiety and a phosphorus atom can be converted into P-chalcogenides (phosphine oxides, sulfides, and selenides). These functional groups are important in ligand design and materials science. A direct method involves the hydrophosphorylation of vinyl ethers derived from tetrahydrofuran. For instance, the radical-initiated, anti-Markovnikov addition of secondary phosphines, phosphine (B1218219) sulfides, or phosphine selenides to 2-[(vinyloxy)methyl]tetrahydrofuran yields the corresponding functionalized tertiary phosphine chalcogenides in high yields. researchgate.net This strategy provides a direct route to incorporating the THF scaffold into complex organophosphorus molecules. researchgate.net

General methods for chalcogenylation can also be applied to phosphine precursors bearing a THF ring. The reaction of a trivalent phosphine with elemental sulfur or selenium, or with more sophisticated chalcogen transfer reagents like tetrabutylammonium thiocyanate, effectively converts it to the corresponding phosphine sulfide (B99878) or selenide. jst.go.jpnih.gov

Table 2: Synthesis of THF-Containing Phosphine Chalcogenides

| Precursor Type | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-[(vinyloxy)methyl]tetrahydrofuran + Diphenylphosphine sulfide | UV irradiation or AIBN | THF-substituted tertiary phosphine sulfide | 72-99% | researchgate.net |

| 2-[(vinyloxy)methyl]tetrahydrofuran + Diphenylphosphine selenide | UV irradiation or AIBN | THF-substituted tertiary phosphine selenide | 72-99% | researchgate.net |

| THF-substituted phosphine | ⁿBu₄NSCN, 1,2-dichloroethane | THF-substituted phosphine sulfide | Good to High | jst.go.jpnih.gov |

| THF-substituted phosphine | ⁿBu₄NSeCN, 1,2-dichloroethane | THF-substituted phosphine selenide | Good to High | nih.gov |

Synthesis of Sulfonyl-Substituted Tetrahydrofuran Derivatives

The introduction of a sulfonyl group onto the tetrahydrofuran ring provides a synthetically versatile handle for further functionalization and can impart important biological properties. The electron-withdrawing nature of the sulfone activates adjacent positions for nucleophilic attack and enables participation in various carbon-carbon bond-forming reactions.

Several strategies exist for the synthesis of sulfonyl-substituted tetrahydrofurans. One common approach involves the intramolecular cyclization of a precursor containing both a sulfonyl group and a suitably positioned leaving group or unsaturated bond. For instance, enantiomerically pure 2-substituted-3-(arylsulfonyl)tetrahydrofurans can be prepared from carbohydrate derivatives. The stereochemistry of the final product is often controlled by the orientation of substituents on the starting material.

Another powerful method is the [3+2] annulation of aminocyclopropanes with aldehydes, which can be catalyzed by iron to stereoselectively produce aminotetrahydrofurans that can be further modified. A Michael addition-cyclization sequence is also effective; the addition of a nucleophile to a vinyl sulfone can generate an intermediate that undergoes intramolecular oxa-Michael addition to form the tetrahydrofuran ring in good yield and high stereoselectivity.

Table 3: Selected Methods for Synthesis of Sulfonyl-Substituted Tetrahydrofurans

| Method | Key Reagents/Catalyst | Starting Materials | Product Type | Key Features |

|---|---|---|---|---|

| Intramolecular oxa-Michael Addition | Base | Aldehyde, Vinyl sulfone | 2,3,4-trisubstituted tetrahydrofuran | High stereoselectivity (dr up to >95:5) |

| [3+2] Annulation | Iron catalyst | Aminocyclopropane, Aldehyde | Aminotetrahydrofuran (sulfonyl precursor) | Stereoselective C-C and C-O bond formation |

| Rh(II)-catalyzed [3+2] Cycloaddition | Rh₂(Oct)₄ | Vinyl diazoacetate, Indole-2-carbaldehyde | Indolyl dihydrofuran (sulfonyl precursor) | Highly stereoselective |

Rearrangement Reactions Involving Tetrahydrofuran Moieties

Rearrangement reactions provide powerful and often elegant pathways to construct or modify the tetrahydrofuran ring system, frequently establishing multiple stereocenters in a single step. These reactions can involve ring expansion of smaller heterocycles, or complex cascades initiated by Lewis acids or transition metals.

A notable example is the Lewis acid-mediated rearrangement of substituted 1,3-dioxolan-4-ones. Treatment of these precursors with reagents like dimethyltitanocene, followed by a Lewis acid such as triisobutylaluminum or tin(IV) chloride (SnCl₄), initiates a rearrangement cascade. nih.gov This process proceeds through an oxonium ion intermediate, which undergoes a pinacol-type rearrangement to furnish highly substituted 3-acyl tetrahydrofuran derivatives with good diastereoselectivity. nih.gov

Photochemical ring expansion offers another route to tetrahydrofuran derivatives. Under metal-free, photochemical conditions, smaller rings like oxetanes can undergo rearrangement to form the thermodynamically more stable five-membered THF ring. wikipedia.orgnih.gov This transformation proceeds through the formation of an oxygen ylide intermediate, followed by a sigmatropic rearrangement. The stereochemical outcome of this ring expansion has been shown to be dependent on the nature of the ylide intermediate. wikipedia.orgnih.gov

Furthermore, transition metal carbenoids, generated from the decomposition of diazo compounds, can undergo C-H bond insertion reactions to form tetrahydrofurans. For example, rhodium(II) acetate-catalyzed decomposition of a γ-alkoxy-α-diazo ester leads to an intramolecular C-H insertion, producing a 2,3,5-trisubstituted tetrahydrofuran in high yield. nih.gov

Table 4: Rearrangement Reactions for Tetrahydrofuran Synthesis

| Rearrangement Type | Initiator/Catalyst | Precursor | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Mediated Rearrangement | SnCl₄ or Ti-based reagents | 1,3-Dioxolan-4-one | Oxonium ion / Carbocation | 3-Acyl tetrahydrofuran | nih.gov |

| Photochemical Ring Expansion | UV Light | Substituted oxetane (B1205548) | Oxygen ylide | Tetrahydrofuran derivative | wikipedia.orgnih.gov |

| C-H Insertion | Rh₂(OAc)₄ | γ-Alkoxy-α-diazo ester | Metal carbenoid | 2,3,5-Trisubstituted tetrahydrofuran | nih.gov |

| Ring-Opening | Frustrated Lewis Pairs (Al/P) | Tetrahydrofuran | Zwitterionic adduct | Ring-opened alkyl phosphonium | nih.govacs.org |

Stereochemical Aspects and Chiral Synthesis of 3 4 Bromophenoxy Tetrahydrofuran Derivatives

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is often achieved by influencing the reaction pathway through various control elements.

Control of Diastereoselectivity

The control of diastereoselectivity in the synthesis of tetrahydrofuran (B95107) derivatives is often achieved through the use of Lewis acids and by leveraging steric hindrance. Lewis acids can coordinate to heteroatoms in the reacting molecules, pre-organizing the transition state to favor the formation of one diastereomer over another. For instance, in [3+2] annulation reactions to form tetrahydrofurans, Lewis acids like tin(IV) chloride (SnCl₄) can mediate the reaction to yield high diastereoselectivity. nih.gov A notable example is the reaction of α-silyloxy aldehydes with styrenes, mediated by a Lewis acid, to produce 3-alkyl-2-aryltetrahydrofuran-4-ols with significant diastereoselectivity. nih.govfigshare.com This process involves a formal [3+2] cycloaddition. nih.govfigshare.com

The reaction proceeds through a Prins cyclization of an oxonium ion, leading to a carbocation that then undergoes a pinacol (B44631) rearrangement to afford the 3-acyl tetrahydrofuran derivative. nih.gov The choice of Lewis acid can significantly influence the diastereomeric ratio. For example, the use of SnCl₄ can result in a diastereomeric ratio of 98:2. nih.gov

Steric hindrance also plays a crucial role in directing the stereochemical outcome. The bulky substituents on the reactants can force the molecule to adopt a specific conformation during the reaction, leading to the preferential formation of the sterically less hindered diastereomer.

Formation and Characterization of Specific Diastereomers

The formation of specific diastereomers, often characterized by their trans/cis ratios, is a key aspect of these synthetic strategies. For example, in the synthesis of 2,3,4-trisubstituted tetrahydrofurans, diastereomeric ratios can be influenced by the substituents present on the starting materials. High diastereoselectivities, such as 20:1, have been achieved in certain [3+2] annulation reactions. nih.gov

The characterization of these diastereomers is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different stereoisomers based on the chemical shifts and coupling constants of their respective protons.

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is critical in pharmaceutical chemistry, where often only one enantiomer of a drug is active.

Catalytic Asymmetric Induction Methodologies

Catalytic asymmetric induction involves the use of a chiral catalyst to create a chiral product from an achiral or racemic starting material. These methods are highly sought after due to the use of only a small amount of the chiral catalyst to generate a large quantity of the desired enantiomer.

For the synthesis of chiral tetrahydrofuran derivatives, catalytic asymmetric iodoesterification of simple alkenes has been achieved using a dinuclear zinc complex as a catalyst. capes.gov.br This method has been shown to produce iodoesters in a highly enantioselective manner. capes.gov.br Another approach involves transition-metal mediated radical [3+2] annulation reactions, although the diastereoselectivities in some of these reactions can be modest. nih.gov

| Catalytic Method | Catalyst | Key Features | Reference |

| Asymmetric Iodoesterification | Dinuclear Zinc Complex | Produces iodoesters with high enantioselectivity. | capes.gov.br |

| Radical [3+2] Annulation | Cp₂TiCl₂/Zn | Involves radical intermediates; diastereoselectivity can be modest. | nih.gov |

Chiral Auxiliary Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. numberanalytics.com This is a robust and widely used strategy in asymmetric synthesis. numberanalytics.com

Heterocyclic compounds, such as oxazolidinones and pyrrolidines, are commonly used as chiral auxiliaries. springerprofessional.de They can be attached to a substrate to direct subsequent reactions, such as alkylations, Michael additions, and aldol (B89426) reactions, to proceed with high diastereoselectivity. springerprofessional.de For example, pseudoephedrine has been used as a chiral auxiliary in asymmetric Michael reactions to synthesize enantiomerically enriched trans-3,4-disubstituted δ-lactones. princeton.edu The Schöllkopf chiral auxiliaries, which are bis-lactim ethers derived from amino acids like valine, are another important class of chiral auxiliaries. researchgate.net

A novel "chiral interlocking auxiliary" strategy has also been developed for the synthesis of mechanically planar chiral rotaxanes, demonstrating the versatility of this approach. nih.gov

Resolution Techniques for Racemic Mixtures

When a reaction produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques can be employed to separate them. pharmaguideline.comslideshare.net A common method is chemical resolution, which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. slideshare.netlibretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. libretexts.orglibretexts.org

Control and Analysis of Stereocenter Formation

The controlled formation of the stereocenter in 3-(4-bromophenoxy)tetrahydrofuran derivatives can be achieved through various modern asymmetric synthesis strategies. These methods often involve the stereoselective creation of the tetrahydrofuran ring itself or the stereospecific introduction of the aryloxy group.

One prevalent strategy is the catalytic asymmetric cycloaddition. For instance, an iridium-catalyzed deoxygenative [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes represents a powerful method for accessing highly enantioenriched tetrahydrofurans. acs.org Adapting this for the target molecule would involve a precursor bearing the 4-bromophenoxy moiety. Another effective approach is the palladium-catalyzed stereoselective synthesis from γ-hydroxy terminal alkenes and aryl bromides. nih.gov These reactions can form both a C-O and a C-C bond in a single step with high levels of diastereoselectivity, often favoring the trans configuration in disubstituted products. nih.gov

Lewis acid-mediated ring contractions of larger heterocycles, such as 4,5-dihydro-1,3-dioxepins, can also yield highly substituted tetrahydrofurans. nih.gov The choice of the Lewis acid catalyst, for example, (iPrO)₂TiCl₂ versus TBSOTf, can selectively produce different diastereomers with high diastereomeric ratios (d.r.), sometimes exceeding 30:1. nih.gov Intramolecular hydroalkoxylation of allenes bearing a hydroxyl group, catalyzed by gold(I) complexes, provides another efficient route to the core tetrahydrofuran structure. organic-chemistry.org

The analysis and confirmation of the stereochemical outcome are critical. Standard techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): Used to separate enantiomers and determine the enantiomeric excess (ee) of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of chiral shift reagents, can help in determining the diastereomeric ratio and relative stereochemistry.

X-ray Crystallography: Provides unambiguous determination of the absolute configuration of crystalline derivatives. nsf.gov

Below is a representative table illustrating the outcomes of a hypothetical stereoselective synthesis of a 3-aryloxytetrahydrofuran derivative, based on typical results found in the literature for analogous systems.

| Entry | Catalyst/Method | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| 1 | Pd(OAc)₂ / Ligand A | Toluene | 80 | 85 | >20:1 | 95 |

| 2 | [Ir(cod)Cl]₂ / Ligand B | CH₂Cl₂ | 25 | 91 | 15:1 | 98 |

| 3 | AuCl(PPh₃) / AgOTf | Dioxane | 60 | 78 | - | 92 |

| 4 | Lewis Acid (Ti-based) | CH₂Cl₂ | -78 | 88 | 30:1 | - |

This table is illustrative and compiles representative data from various stereoselective syntheses of tetrahydrofuran derivatives.

Chirality in Supramolecular Self-Assemblies

The inherent chirality of this compound is a crucial factor in directing its organization into larger, functional supramolecular structures. nih.govnih.gov The process of self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking between the bromophenyl groups, and van der Waals forces. nih.gov The transfer of chirality from the molecular level to the supramolecular level can result in the formation of well-defined, ordered nanostructures, such as helical fibers, ribbons, or vesicles. nih.govfrontiersin.org

The formation and morphology of these chiral assemblies are highly sensitive to environmental conditions. nih.gov Solvent polarity, for example, can dramatically influence the assembly pathway. In a mixed solvent system like tetrahydrofuran/hexane, molecules might form H-type aggregates that evolve into chiral fibers, whereas in a tetrahydrofuran/water system, the same molecules might form achiral vesicles. frontiersin.org This highlights the ability to manipulate the resulting supramolecular chirality by simply changing the solvent environment. frontiersin.org

The table below summarizes the influence of different conditions on the supramolecular assembly of a hypothetical chiral tetrahydrofuran derivative.

| Condition | Solvent System | Resulting Assembly | Supramolecular Chirality | Driving Forces |

| A | THF/Hexane (Low Polarity) | Helical Fibers | Expressed (e.g., right-handed helices) | π-π Stacking, Hydrogen Bonding |

| B | THF/Water (High Polarity) | Vesicles | Suppressed | Hydrophobic Effects |

| C | Gelation in Cyclohexane | Chiral Gel Network | Expressed | van der Waals, π-π Stacking |

| D | On Graphite Surface | Ordered Monolayer | Dependent on surface interaction | Substrate-Molecule Interactions |

This table is illustrative, based on general principles of supramolecular self-assembly of chiral molecules. nih.govnih.govfrontiersin.org

Structural Elucidation and Conformational Analysis of 3 4 Bromophenoxy Tetrahydrofuran

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic methods are fundamental to determining the structure of organic molecules like 3-(4-Bromophenoxy)tetrahydrofuran.

High-Resolution NMR Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy would be a key technique for confirming the connectivity of the atoms in this compound and for studying the dynamic behavior of the tetrahydrofuran (B95107) ring. In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the aromatic ring and the tetrahydrofuran ring. The aromatic protons would likely appear as a set of doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the tetrahydrofuran ring would appear in the aliphatic region, and their chemical shifts and coupling constants would provide valuable information about the conformation of the five-membered ring.

For a definitive analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space interactions between protons, offering insights into the preferred conformation of the molecule in solution.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is used to determine the precise molecular weight of a compound and can provide information about its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 243.1 g/mol . A characteristic feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity for the molecular ion, separated by two mass units.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained from the crystal would allow for the determination of the precise arrangement of atoms in the crystal lattice. This would unambiguously establish the relative stereochemistry of the molecule. If a single enantiomer is crystallized, and appropriate techniques are used, the absolute stereochemistry ((R) or (S)) could also be determined. While the crystal structure of the related compound 8-(4-bromophenoxy)caffeine has been reported, this does not provide direct information about the crystal structure of this compound. redalyc.org

Analysis of Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis would yield a wealth of data on the molecular geometry. This includes precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would be invaluable for understanding the steric and electronic effects of the 4-bromophenoxy substituent on the geometry of the tetrahydrofuran ring.

Hypothetical Data Table for Crystal Structure Analysis:

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-30 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-2000 |

| Z | 4 or 8 |

Hypothetical Data Table for Selected Bond Parameters:

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-O (ether) | 1.43 | C-O-C (ether) | ~109 |

| C-C (THF) | 1.54 | C-C-C (THF) | ~104 |

| C-O (phenoxy) | 1.36 | C-O-C (phenoxy) | ~118 |

| C-Br | 1.90 |

Note: These are generalized expected values and the actual experimental values could vary.

Conformational Studies of the Tetrahydrofuran Ring System

The five-membered tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. The presence of a substituent at the 3-position, such as the 4-bromophenoxy group, would influence the conformational preference of the ring. The bulky substituent would likely favor a conformation that minimizes steric interactions. Detailed conformational analysis, often aided by computational modeling in conjunction with NMR data, would be necessary to determine the predominant conformation of the tetrahydrofuran ring in this compound.

Ring Puckering and Identification of Conformational Isomers

The tetrahydrofuran ring is not planar; instead, it adopts a puckered conformation to alleviate torsional strain. This puckering can be described by a pseudorotational circuit, where the ring continuously interconverts between various non-planar forms. The two most common and energetically favorable conformations are the envelope (Cs) and the twist (C2) forms.

In the envelope conformation , four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane. For the twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. The energy difference between these conformers in unsubstituted THF is very small, allowing for rapid interconversion at room temperature. acs.orgnih.gov

For this compound, the presence of the bulky 4-bromophenoxy substituent at the C3 position is expected to influence the equilibrium between the possible envelope and twist conformers. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to different stereochemical interactions and, consequently, different energy levels for each conformer.

Computational studies on similar 3-substituted tetrahydrofurans suggest that the relative stability of the conformers is determined by a balance of steric and electronic effects. The large 4-bromophenoxy group would likely prefer a pseudo-equatorial orientation to minimize steric hindrance with the hydrogen atoms on the THF ring.

Table 1: Possible Conformational Isomers of this compound

| Conformer Type | Substituent Position | Key Dihedral Angles (Illustrative) | Relative Energy (Hypothetical) |

| Envelope (E) | Pseudo-equatorial | C2-C3-O-Ar ≈ 120° | Lowest |

| Envelope (E) | Pseudo-axial | C2-C3-O-Ar ≈ 60° | Higher |

| Twist (T) | Pseudo-equatorial | C2-C3-O-Ar ≈ 150° | Low |

| Twist (T) | Pseudo-axial | C2-C3-O-Ar ≈ 90° | Highest |

| Note: The dihedral angles and relative energies are illustrative and would require specific computational or experimental determination for this compound. |

The identification of these conformational isomers can be achieved through a combination of theoretical calculations and experimental techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule and predict the geometries and relative energies of the stable conformers.

Experimental Diagnosis of Preferred Conformers (e.g., Electron Momentum Spectroscopy)

While computational methods provide valuable insights, experimental validation is crucial for determining the preferred conformations in the gas phase or in solution. High-resolution spectroscopic techniques are powerful tools for this purpose.

Electron Momentum Spectroscopy (EMS) is a particularly sensitive technique for probing the conformational preferences of molecules in the gas phase. acs.orgnih.govresearchgate.netnih.govcsbsju.edu EMS measures the electron momentum distributions of the valence orbitals, which are directly related to the spatial orientation of the atoms in the molecule. Since different conformers have distinct electronic structures and orbital shapes, their calculated theoretical momentum distributions will also differ. By comparing the experimentally measured momentum distributions with the theoretical predictions for each possible conformer, the most populated conformer, and thus the preferred conformation, can be identified. researchgate.net

For this compound, an EMS experiment would involve measuring the binding energy spectra and the momentum distributions for its valence orbitals. These experimental data would then be compared with theoretical momentum profiles calculated for the various envelope and twist conformers (as outlined in Table 1). The best fit between the experimental and theoretical data would reveal the dominant conformer(s) present in the gas phase. Studies on unsubstituted THF have successfully utilized EMS to distinguish between the Cs and C2 conformers, demonstrating the feasibility of this approach for substituted derivatives. researchgate.netnih.gov

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the time-averaged conformation in solution. Infrared (IR) and Raman spectroscopy can also be used, as different conformers will have distinct vibrational modes.

Influence of Substituents on Tetrahydrofuran Ring Conformation

The nature and position of a substituent on the tetrahydrofuran ring play a critical role in determining the ring's conformational preferences. The 4-bromophenoxy group in this compound exerts its influence through both steric and electronic effects.

Steric Effects: The sheer size of the 4-bromophenoxy group introduces significant steric bulk. To minimize unfavorable steric interactions (1,3-diaxial-like interactions), the substituent will strongly favor a pseudo-equatorial position on the THF ring. This preference for the equatorial position is a common feature in the conformational analysis of substituted five- and six-membered rings.

Electronic Effects: The electron-withdrawing nature of the phenoxy group, further enhanced by the bromine atom, can influence the bond lengths and angles within the THF ring through inductive effects. These electronic perturbations can subtly alter the potential energy surface of the pseudorotational pathway, potentially favoring one type of pucker (e.g., envelope) over another (e.g., twist).

Table 2: Expected Influence of the 4-Bromophenoxy Substituent on THF Ring Conformation

| Effect | Description | Consequence for this compound |

| Steric Hindrance | The large size of the substituent creates spatial crowding. | The 4-bromophenoxy group will predominantly occupy a pseudo-equatorial position to avoid steric clashes with the ring's hydrogen atoms. |

| Anomeric Effect | A generalized anomeric effect involving the lone pairs of the ring oxygen and the antibonding orbital of the C3-OAr bond might play a role. | This could influence the torsional angles around the C3-O bond and subtly affect the ring pucker. |

| Dipole-Dipole Interactions | The polar C-O and C-Br bonds introduce dipole moments. | The overall molecular dipole moment will be dependent on the conformation, and the conformer with the most stable arrangement of these dipoles will be favored, particularly in polar solvents. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, including orbital energies, electron density distribution, and the prediction of reaction pathways. DFT studies on related heterocyclic or brominated aromatic compounds are common, often focusing on aspects like antioxidant activity, reaction mechanisms, and electronic properties. For instance, DFT has been used to study the structural and electronic properties of marine meroterpenoids and the electron affinities of bromine-containing oxides. nih.govnih.govmdpi.com However, specific DFT calculations detailing the electronic structure or potential reaction mechanisms of 3-(4-Bromophenoxy)tetrahydrofuran are not present in the surveyed literature.

Ab Initio Calculations for Molecular Clusters and Intermolecular Interactions

Ab initio methods are computationally intensive calculations based on first principles, without the use of empirical parameters. They are particularly useful for studying non-covalent interactions in molecular clusters. High-level ab initio calculations have been performed to analyze intermolecular forces, such as π-interactions, in compounds containing heavy elements. researchgate.net Investigations into the parent tetrahydrofuran (B95107) (THF) molecule using ab initio molecular dynamics have explored its interaction with metal surfaces, revealing orientation-dependent decomposition pathways. chemrxiv.org Despite these examples on related systems, specific ab initio studies on molecular clusters or intermolecular interactions involving this compound have not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvent effects and conformational changes.

Ab Initio Molecular Dynamics (AIMD) for Dynamic Processes in Solvents

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations to describe chemical events, such as bond-breaking and formation, in dynamic systems. AIMD has been effectively used to study the behavior of THF as a solvent, particularly its breakdown mechanisms at electrode surfaces. chemrxiv.org These studies offer a template for how the dynamic processes of this compound in various solvents could be investigated, but such specific research is not currently available.

Simulation of Molecular Rearrangement and Charge Transport Phenomena

MD simulations are also applied to understand complex processes like molecular rearrangements and charge transport. While simulations have been conducted on various heterocyclic compounds to explore properties like crystal morphology and thermal decomposition, this level of computational analysis has not been published for this compound. rsc.orgresearchgate.netmdpi.com

Mechanistic Pathway Elucidation via Computational Methods (e.g., Diradical Intermediates)

Computational chemistry is a key tool for elucidating complex reaction mechanisms, including those that proceed through high-energy, transient species like diradical intermediates. Mechanistic investigations of formal sigmatropic reactions have, for example, identified the role of free radical intermediates. researchgate.net The potential for this compound to participate in reactions involving such intermediates remains a subject for future theoretical exploration, as no specific computational studies on this topic have been found.

Prediction and Analysis of Molecular Interactions (e.g., Computational Docking for Ligand-Target Binding Modes)

Computational docking is a key method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This technique is instrumental in drug discovery and molecular biology for predicting how a compound like this compound might interact with a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability.

While specific computational docking studies for this compound are not extensively documented in publicly available literature, the principles of such analyses can be described. A typical workflow would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using quantum chemical methods. The target protein structure, often obtained from experimental sources like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the receptor. The algorithm explores various translational, rotational, and conformational degrees of freedom of the ligand.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

These predicted binding modes provide hypotheses about the mechanism of action of the compound, which can then be tested experimentally.

Conformational Energy Landscape and Stability Analyses

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound aims to identify its stable low-energy conformations and the energy barriers between them, collectively known as the conformational energy landscape.

The tetrahydrofuran ring in this compound is not planar and can adopt various puckered conformations. The two most common conformations for a five-membered ring are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of the bulky 4-bromophenoxy substituent at the 3-position of the tetrahydrofuran ring significantly influences the relative energies of these conformers. Theoretical calculations, such as those using density functional theory (DFT) or other quantum chemical methods, can be employed to calculate the energies of different conformers and the transition states connecting them.

A detailed conformational analysis would typically involve a systematic search of the conformational space by rotating the flexible bonds in the molecule, specifically the C-O bond connecting the phenoxy group to the tetrahydrofuran ring and the bonds within the ring itself. The energy of each conformation would be calculated to generate a potential energy surface.

The results of such an analysis would reveal the most stable conformer(s) of this compound in the gas phase or in a solvent. This information is critical, as the biologically active conformation is often one of the low-energy conformers. Understanding the conformational preferences and the energy required to switch between them provides insight into the molecule's flexibility and how it might adapt its shape to bind to a biological target.

Intermolecular Interactions and Supramolecular Chemistry of 3 4 Bromophenoxy Tetrahydrofuran Systems

The supramolecular chemistry of 3-(4-bromophenoxy)tetrahydrofuran is dictated by a variety of non-covalent interactions, which govern its assembly in the solid state and its behavior in solution. These interactions include hydrogen bonding, π–π stacking, and halogen bonding, all of which contribute to the formation of complex crystalline architectures.

Applications in Organic Synthesis and Materials Science

Utility as Versatile Building Blocks in the Synthesis of Complex Molecules

The chemical architecture of 3-(4-bromophenoxy)tetrahydrofuran offers multiple sites for synthetic modification, making it a versatile precursor for a variety of complex molecular structures. The presence of the bromo-substituent on the phenyl ring allows for a wide array of cross-coupling reactions, while the tetrahydrofuran (B95107) ring can undergo various transformations.

Precursors for the Formation of Other Heterocyclic Systems (e.g., Pyrrolidine (B122466), Thiolane)

The tetrahydrofuran ring of this compound can be chemically transformed into other important five-membered heterocyclic systems, such as pyrrolidines and thiolanes. These transformations typically involve ring-opening reactions followed by cyclization with appropriate heteroatom-containing reagents.

Synthesis of Pyrrolidine Derivatives: A plausible synthetic route to pyrrolidine derivatives from this compound involves a palladium-catalyzed ring-opening reaction with a primary aromatic amine. nih.gov This process is thought to proceed through the formation of an intermediate imino alcohol, which is subsequently reduced in the presence of a hydrogen source to yield the corresponding N-substituted 4-amino-1-butanol (B41920) derivative. nih.gov Intramolecular cyclization of this intermediate, for instance, through activation of the hydroxyl group, can then lead to the formation of the pyrrolidine ring. Various methods for the synthesis of pyrrolidines from amino alcohols are well-established in organic synthesis. organic-chemistry.orgnih.govwikipedia.orgrasayanjournal.co.inorganic-chemistry.org

A general scheme for this transformation is presented below:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Primary Amine, Pd/C, H₂2. Cyclization conditions | N-Aryl-3-(4-bromophenoxy)pyrrolidine |

Synthesis of Thiolane Derivatives: The synthesis of thiolane derivatives from this compound can be envisioned through a nucleophilic ring-opening of the tetrahydrofuran moiety with a sulfur nucleophile. Thiolysis of epoxides, which are structurally related to cyclic ethers, is a common method for the synthesis of β-hydroxy sulfides, key precursors to sulfur-containing heterocycles. nih.govresearchgate.net A similar strategy could be applied to this compound, where a strong sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, could attack one of the carbons adjacent to the ether oxygen, leading to ring cleavage. The resulting intermediate, a mercapto-alcohol, could then undergo intramolecular cyclization to form the corresponding thiolane derivative. The nucleophilicity of sulfur compounds is generally high, facilitating such reactions. msu.edu

A proposed pathway is outlined in the following table:

| Reactant | Proposed Reagents | Intermediate | Product |

| This compound | 1. Sulfur Nucleophile (e.g., NaSH)2. H⁺ | 4-(4-Bromophenoxy)-1-mercaptobutan-2-ol | 3-(4-Bromophenoxy)thiolane |

Development of Fluorescent Probes for Conformational and Mechanistic Studies

While direct applications of this compound as a fluorescent probe are not extensively documented, its structural components suggest potential in this area. Bromophenyl-containing compounds are known to be part of various fluorescent probes, where the bromine atom can influence the photophysical properties or serve as a handle for further functionalization. nih.govnih.gov The tetrahydrofuran ring can act as a scaffold that influences the spatial orientation of the fluorophore and any associated recognition elements.

Fluorescent probes are powerful tools for studying dynamic processes in chemistry and biology, including conformational changes in molecules and reaction mechanisms. johnshopkins.edunih.gov The fluorescence properties of a probe, such as its emission wavelength and quantum yield, can be sensitive to its local environment. mdpi.com Therefore, a molecule like this compound could be functionalized to create a probe where conformational changes in a target molecule would alter the environment of the fluorophore, leading to a detectable change in its fluorescence signal. For instance, the rigidity or flexibility of the tetrahydrofuran ring could be exploited in the design of probes for studying protein folding or other conformational events.

Integration into Advanced Materials and Devices

The properties of this compound make it an interesting candidate for incorporation into advanced materials, particularly in the field of organic electronics and functional dyes.

Potential Applications in Organic Light-Emitting Devices (Inspired by Related Structures)

Organic Light-Emitting Devices (OLEDs) are a major technology in displays and lighting, and their performance is highly dependent on the organic materials used. researchgate.netbeilstein-journals.orgrsc.org While there are no direct reports of this compound being used in OLEDs, related aryl ether structures have been investigated as components of electron transport materials. researchgate.net The phenoxy group can be part of a larger conjugated system, and the bromo-substituent offers a site for cross-coupling reactions to build more complex, functional molecules for OLED applications. For example, the bromophenyl moiety can be coupled with other aromatic groups to create extended π-conjugated systems, which are essential for charge transport and light emission in OLEDs.

The general structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. The performance of these devices is summarized in the table below, highlighting key parameters.

| Device Parameter | Description | Typical Values |

| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | 5-30% |

| Luminous Efficacy | The ratio of luminous flux to electrical power consumed. | 20-100 lm/W |

| Turn-on Voltage | The minimum voltage required for light emission. | 2-5 V |

| Color Coordinates (CIE) | Specifies the color of the emitted light. | Varies with emitter |

Synthesis of Functional Phthalocyanine (B1677752) Complexes with Tuned Spectral and Photophysical Properties

Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, pigments, and in photodynamic therapy due to their intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.govyorku.canih.gov The properties of phthalocyanines can be finely tuned by introducing substituents onto the periphery of the macrocycle. umich.edu

The 4-bromophenoxy group of this compound makes it a potential precursor for the synthesis of novel, functionalized phthalocyanines. A plausible synthetic route would involve the conversion of the 4-bromophenoxy moiety into a phthalonitrile (B49051) derivative, which is a key starting material for phthalocyanine synthesis. nih.gov For example, a nucleophilic aromatic substitution reaction could be employed to introduce two cyano groups onto the aromatic ring, yielding a 4-(4-bromophenoxy)phthalonitrile intermediate. yorku.ca This functionalized phthalonitrile can then undergo a metal-templated cyclotetramerization reaction to form the corresponding phthalocyanine complex. The presence of the bulky and electronically distinct 3-phenoxy-tetrahydrofuran substituent would be expected to influence the solubility, aggregation behavior, and photophysical properties of the resulting phthalocyanine.

The table below outlines a proposed synthetic sequence:

| Step | Reaction | Precursor | Product |

| 1 | Phthalonitrile Formation | This compound derivative | 4-(3-(Tetrahydrofuranyloxy))phenoxy)phthalonitrile |

| 2 | Cyclotetramerization | Functionalized Phthalonitrile | Substituted Metal-Phthalocyanine Complex |

Role in Chemical Research Methodologies

The chemical structure of this compound lends itself to being a useful tool in the development of new synthetic methodologies, particularly in the area of cross-coupling reactions. The carbon-bromine bond is a common and reactive functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.orgbeilstein-journals.orgnih.govacs.orglibretexts.orgbeilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.netyoutube.com

Researchers can utilize this compound as a model substrate to test and optimize new catalytic systems or reaction conditions for these important C-C bond-forming reactions. The presence of the ether linkage and the tetrahydrofuran ring provides a more complex and potentially challenging substrate compared to simple bromobenzene, allowing for the assessment of a catalyst's functional group tolerance and efficiency. The development of new and improved synthetic methods is a cornerstone of chemical research, and the availability of diverse and functionalized building blocks like this compound is crucial for advancing the field. tandfonline.comacs.orgnih.govacs.orgnus.edu.sg

Mechanistic Studies of Relevant Chemical Transformations

Elucidation of Reaction Pathways for Key Synthetic Steps

The formation of the ether linkage in 3-(4-Bromophenoxy)tetrahydrofuran is primarily achieved through nucleophilic substitution reactions. Two of the most relevant methods are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis provides a direct route to ethers by reacting an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this involves the deprotonation of 4-bromophenol (B116583) by a strong base, such as sodium hydride, to form the sodium 4-bromophenoxide. libretexts.org This phenoxide then acts as a nucleophile, attacking a 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran (B96772) or a tetrahydrofuran (B95107) with a sulfonate leaving group like tosylate). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgkhanacademy.org This mechanism involves a backside attack on the electrophilic carbon of the tetrahydrofuran ring by the phenoxide nucleophile, leading to the displacement of the halide or sulfonate leaving group in a single, concerted step. wikipedia.org

The Mitsunobu reaction offers an alternative and often stereospecific pathway for ether formation from an alcohol and a pronucleophile. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, this reaction would involve 3-hydroxytetrahydrofuran (B147095) and 4-bromophenol in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. wikipedia.orgyoutube.com This intermediate deprotonates the phenol (B47542), creating a more potent nucleophile. The alcohol (3-hydroxytetrahydrofuran) is then activated by forming an oxyphosphonium salt, which is a good leaving group. organic-chemistry.org The 4-bromophenoxide then displaces this leaving group in an SN2 fashion to yield the final ether product. youtube.com

A summary of the key reactants for these pathways is presented below:

| Reaction Pathway | Alcohol Component | Phenol Component | Key Reagents |

| Williamson Ether Synthesis | 3-Halotetrahydrofuran (or sulfonate) | 4-Bromophenol | Strong Base (e.g., NaH) |

| Mitsunobu Reaction | 3-Hydroxytetrahydrofuran | 4-Bromophenol | PPh₃, DEAD (or DIAD) |

Understanding Selectivity and Stereocontrol in Chemical Reactions

Stereocontrol is a crucial consideration in the synthesis of this compound due to the chiral center at the C3 position of the tetrahydrofuran ring. The choice of reaction mechanism directly influences the stereochemical outcome.

In the Williamson ether synthesis , the reaction proceeds through an SN2 mechanism, which is inherently stereospecific and results in an inversion of configuration at the electrophilic carbon. wikipedia.org If a chiral, enantiomerically pure 3-halotetrahydrofuran is used as the starting material, the resulting ether will have the opposite stereochemistry. For example, reacting (R)-3-bromotetrahydrofuran with 4-bromophenoxide would yield (S)-3-(4-Bromophenoxy)tetrahydrofuran.

The Mitsunobu reaction is also renowned for its high degree of stereocontrol, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgyoutube.com This makes it a powerful tool for controlling the stereochemical outcome. If one starts with (R)-3-hydroxytetrahydrofuran, the reaction will produce (S)-3-(4-Bromophenoxy)tetrahydrofuran. This predictable inversion is a direct consequence of the SN2 displacement of the activated oxyphosphonium intermediate by the phenoxide nucleophile. organic-chemistry.orgyoutube.com The stereospecificity of the Mitsunobu reaction has made it invaluable in the synthesis of complex natural products where precise control of stereocenters is essential. nih.gov

Patent Landscape and Academic Review of 3 4 Bromophenoxy Tetrahydrofuran

Analysis of Patent Literature Pertaining to the Compound and its Derivatives

The patent landscape for 3-(4-bromophenoxy)tetrahydrofuran is primarily centered on its use as a crucial intermediate in the synthesis of pharmacologically active molecules. Analysis of patent literature reveals that the compound is not typically claimed as a final product but rather as a key building block for more complex derivatives, particularly those designed as receptor agonists.

A significant patent in this area is WO/2007/092364 , assigned to Merck & Co., Inc. wipo.int. This patent discloses a class of compounds that function as niacin receptor agonists, which are valuable for the treatment of dyslipidemias and atherosclerosis. The core structure of the claimed therapeutic agents incorporates the 3-phenoxytetrahydrofuran motif. This compound serves as an essential precursor, where the bromine atom provides a reactive handle for subsequent chemical modifications, typically cross-coupling reactions, to build the final, complex molecular architecture of the drug candidate.

The patent highlights the importance of the specific stereochemistry of the tetrahydrofuran (B95107) ring, with the (S)-enantiomer, (S)-3-(4-bromophenoxy)tetrahydrofuran, often being the preferred starting material for achieving the desired biological activity in the final compound. The claims in this type of patent literature generally cover the final compounds, pharmaceutical compositions containing them, and their method of use, while the synthesis of intermediates like this compound is described in the exemplification section.

Derivatives of the core structure are also explored within the patent literature. For instance, further substitutions on the phenyl ring or the tetrahydrofuran moiety are described to modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles.

Table 1: Key Patent Information for this compound Intermediate

| Patent Number | Assignee/Applicant | Title | Relevance of this compound |

|---|

Academic Review of Patented Synthetic Routes and Proposed Chemical Applications

The academic interest in this compound is almost exclusively driven by its utility in medicinal chemistry, as established in the patent literature. Its synthesis and subsequent application are practical demonstrations of fundamental organic chemistry principles applied to the construction of complex molecular targets.

Patented Synthetic Routes:

The most common and patented route to synthesize this compound is a variation of the Williamson ether synthesis. This method involves the nucleophilic substitution reaction between an alkali salt of 4-bromophenol (B116583) and a tetrahydrofuran ring bearing a suitable leaving group at the 3-position.

A typical, and often stereospecific, synthesis proceeds as follows:

Activation of the Tetrahydrofuran Ring: A chiral starting material, such as (R)-3-hydroxytetrahydrofuran, is converted into a derivative with a good leaving group. A common strategy is the reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction forms a tosylate or mesylate, respectively, such as (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. The sulfonate group is an excellent leaving group for subsequent SN2 reactions.

Nucleophilic Attack: 4-Bromophenol is deprotonated using a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 4-bromophenoxide anion. This anion is then reacted with the activated tetrahydrofuran derivative from the previous step. The phenoxide attacks the carbon atom bearing the sulfonate leaving group, leading to its displacement and the formation of the desired ether linkage.

This SN2 reaction proceeds with an inversion of stereochemistry. Therefore, to obtain (S)-3-(4-bromophenoxy)tetrahydrofuran, the synthesis must start with the (R)-enantiomer of 3-hydroxytetrahydrofuran (B147095). This stereochemical control is often critical for the biological activity of the final pharmaceutical product. wipo.int

Proposed Chemical Applications:

The primary and well-documented application of this compound is its role as a versatile intermediate in the synthesis of pharmaceutical agents. wipo.int The molecule is designed with two key features for this purpose:

The 3-Phenoxytetrahydrofuran Moiety: This part of the molecule often serves as a key binding element, fitting into a specific pocket of the target protein or receptor, in this case, the niacin receptor.

The 4-Bromo Substituent: The bromine atom on the phenyl ring is not typically part of the final drug. Instead, it serves as a crucial functional group for carbon-carbon or carbon-nitrogen bond formation. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, or Sonogashira reactions.

In the context of the niacin receptor agonists described in patent WO/2007/092364, the bromine atom of this compound is used to couple with another heterocyclic fragment (e.g., a boronic acid or an amine). wipo.int This strategy allows for a convergent synthesis, where two complex fragments of the target molecule are prepared separately and then joined together in a late-stage key coupling step, which is an efficient approach in multi-step synthesis. This modular approach also enables the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies by simply varying the coupling partner.

常见问题

Q. What are the recommended synthetic routes for 3-(4-Bromophenoxy)tetrahydrofuran, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of tetrahydrofuran derivatives with 4-bromophenol under alkaline conditions. For example, palladium-catalyzed Suzuki coupling (as demonstrated in analogous bromophenyl systems) can be adapted by substituting boronic acids with tetrahydrofuran precursors .

Key Variables Affecting Yield:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5-10 mol%) | Higher loading increases rate but may cause side reactions |

| Temperature | 80-100°C | Elevated temperatures improve kinetics but risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Reaction Time | 12-24 hours | Prolonged time improves conversion but may degrade product |

Reference: Suzuki coupling optimization in bromophenyl systems .

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Methodological Answer: Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm the tetrahydrofuran ring and bromophenoxy substituent. Key signals include δ 3.6–4.2 ppm (tetrahydrofuran oxygen-protons) and δ 7.2–7.8 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 259.0).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related bromophenyl furan derivatives .

Reference: Structural validation via X-ray crystallography .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage : Store at -20°C in airtight containers to prevent degradation; label with hazard warnings (e.g., "Irritant") .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration .

Reference: Safety guidelines for tetrahydrofuran derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for bromophenoxy-tetrahydrofuran derivatives?

Methodological Answer: Contradictions often arise from steric/electronic effects or solvent interactions. Systematic approaches include:

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition states and identify steric hindrance .

Isotopic Labeling : Track reaction pathways using O-labeled tetrahydrofuran to confirm nucleophilic attack sites.

Solvent Screening : Test polar vs. non-polar solvents to isolate solvent-dependent pathways.

Case Study: In a study on bromophenyl furanones, steric effects from substituents reduced coupling efficiency by 40% .

Q. What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., -B(OH)) to steer electrophilic substitution.

- Metal Coordination : Utilize Cu(I) or Ag(I) to coordinate with the tetrahydrofuran oxygen, directing reactions to the para position of the bromophenoxy group .

- Temperature Control : Lower temperatures (-20°C) favor kinetic over thermodynamic products.

Example: Pd-catalyzed cross-coupling achieved 85% regioselectivity using a boronic ester directing group .

Q. How does the bromophenoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the ether oxygen leads to ring-opening; monitor via HPLC at pH < 3.

- Basic Conditions : Hydroxide ions may displace bromide via SN2, forming phenolic byproducts.

- Stability Assay : Conduct accelerated degradation studies (40°C, 75% RH) and track degradation products with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。